molecular formula C15H17NO2 B2940397 N-(1-(furan-2-yl)propan-2-yl)-3-methylbenzamide CAS No. 1219903-28-2

N-(1-(furan-2-yl)propan-2-yl)-3-methylbenzamide

Cat. No.: B2940397
CAS No.: 1219903-28-2
M. Wt: 243.306
InChI Key: LLIVQYRDSZRCGS-UHFFFAOYSA-N
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Description

N-(1-(furan-2-yl)propan-2-yl)-3-methylbenzamide is an organic compound that features a furan ring, a propan-2-yl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(furan-2-yl)propan-2-yl)-3-methylbenzamide typically involves the reaction of 3-methylbenzoic acid with 1-(furan-2-yl)propan-2-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-(furan-2-yl)propan-2-yl)-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(1-(furan-2-yl)propan-2-yl)-3-methylbenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-(furan-2-yl)propan-2-yl)-3-methylbenzamide involves its interaction with specific molecular targets and pathways. The furan ring and benzamide moiety can interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of microbial growth or modulation of oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(furan-2-yl)propan-2-yl)-3-methylbenzamide is unique due to the presence of both a furan ring and a benzamide moiety, which confer distinct chemical and biological properties. Its structural features allow it to participate in a variety of chemical reactions and exhibit potential biological activities that may not be observed in similar compounds.

Properties

IUPAC Name

N-[1-(furan-2-yl)propan-2-yl]-3-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2/c1-11-5-3-6-13(9-11)15(17)16-12(2)10-14-7-4-8-18-14/h3-9,12H,10H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLIVQYRDSZRCGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC(C)CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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